molecular formula C23H23FN2O5S B6520839 N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide CAS No. 896322-68-2

N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide

Cat. No.: B6520839
CAS No.: 896322-68-2
M. Wt: 458.5 g/mol
InChI Key: MWLJPSWQAWBHIU-UHFFFAOYSA-N
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Description

N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a synthetic compound that bridges different functional groups, including aromatic and heteroaromatic rings. The presence of a fluorophenyl group, furan, and methylbenzenesulfonyl moiety within its structure make it an intriguing subject of study across various domains of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide involves multiple steps, each requiring specific conditions and reagents:

  • Step 1: : Introduction of the fluorophenyl group via a Friedel-Crafts acylation.

  • Step 2: : Formation of the furan ring through a Paal-Knorr synthesis, involving acid-catalyzed cyclization.

  • Step 3: : Addition of the ethanediamide backbone, typically achieved via nucleophilic substitution reactions.

  • Step 4: : Attachment of the methylbenzenesulfonyl group, which often involves a sulfonation reaction with sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: In an industrial setting, the production of such compounds is scaled up using batch or continuous flow reactors, optimizing yield and purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to monitor the synthesis process and confirm the compound's structure.

Chemical Reactions Analysis

Types of Reactions: N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide can undergo several types of chemical reactions:

  • Oxidation: : This compound can be oxidized to form sulfoxides and sulfones, particularly when subjected to strong oxidizing agents like potassium permanganate.

  • Reduction: : Selective reduction of the nitro group (if present) can be achieved using catalytic hydrogenation.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene and furan rings under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: : Hydrogen gas (H2) with a palladium-on-carbon (Pd/C) catalyst.

  • Substitution: : Halogenating agents like bromine (Br2) in the presence of iron (Fe) catalysts.

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amines.

  • Substitution: : Halogenated derivatives.

Scientific Research Applications

Chemistry: N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide serves as a precursor for various complex organic syntheses, facilitating the study of reaction mechanisms and the development of novel compounds.

Biology: In biological research, this compound can act as a probe to understand biochemical pathways, particularly those involving enzyme-catalyzed reactions.

Medicine: The compound has potential pharmacological applications due to its diverse functional groups, which may interact with biological targets in unique ways, paving the path for new drug development.

Industry: Industrially, the compound might be used in the production of advanced materials, including polymers and coatings, given its structural complexity and stability.

Mechanism of Action

The exact mechanism by which N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide exerts its effects depends on its specific application:

  • In medicinal chemistry: : It might interact with specific receptors or enzymes, altering their activity through binding and inhibition or activation of biochemical pathways.

  • In chemical reactions: : Its functional groups offer sites for nucleophilic and electrophilic attack, influencing the course of reactions through steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • N'-[2-(2-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide: : Similar structure, differing by the presence of a chlorophenyl group instead of a fluorophenyl group.

  • N'-[2-(4-fluorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide: : Similar structure, with a thiophene ring replacing the furan ring.

Uniqueness: The presence of a 4-fluorophenyl group and a furan ring in N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide confers unique electronic properties, potentially enhancing its reactivity and specificity in various applications.

This compound's combination of these functional groups makes it a versatile candidate for a wide range of scientific explorations and practical applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S/c1-16-4-10-19(11-5-16)32(29,30)21(20-3-2-14-31-20)15-26-23(28)22(27)25-13-12-17-6-8-18(24)9-7-17/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLJPSWQAWBHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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